3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide
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Overview
Description
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridine core and a methoxyphenyl ethyl side chain. It is often studied for its potential biological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE typically involves multiple steps, including the formation of the pyrrolo[3,4-b]pyridine core and the subsequent attachment of the methoxyphenyl ethyl side chain. Common synthetic routes may include:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of solid alumina and room temperature for cross-coupling reactions.
Attachment of the Side Chain: The methoxyphenyl ethyl side chain can be attached through various methods, including nucleophilic substitution reactions or coupling reactions using reagents like propargylamine.
Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}-N-[2-(4-METHOXYPHENYL)ETHYL]PROPANAMIDE can be compared with other similar compounds, such as:
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRIDIN-6-YL}PIPERIDINE-2,6-DIONE: This compound shares a similar pyrrolo[3,4-b]pyridine core but has a different side chain, which may result in different biological activities and applications.
3-{5,7-DIOXO-5H,6H,7H-PYRROLO[3,4-B]PYRAZIN-6-YL}PROPANOIC ACID: Another related compound with a similar core structure but different functional groups, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19N3O4 |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide |
InChI |
InChI=1S/C19H19N3O4/c1-26-14-6-4-13(5-7-14)8-11-20-16(23)9-12-22-18(24)15-3-2-10-21-17(15)19(22)25/h2-7,10H,8-9,11-12H2,1H3,(H,20,23) |
InChI Key |
XAJSSRJJQIMUAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
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